molecular formula C10H6N4O3 B14672000 6-Hydroxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one CAS No. 50743-75-4

6-Hydroxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Cat. No.: B14672000
CAS No.: 50743-75-4
M. Wt: 230.18 g/mol
InChI Key: YNZNWVPEGMADLF-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure with a hydroxy group at the 6th position and a tetrazolyl group at the 3rd position. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxyacetophenone and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 6th position can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cycloaddition reaction between an azide and a nitrile group in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of 4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.

    Substitution: The tetrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activities, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)
  • 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)
  • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)

Uniqueness

4H-1-Benzopyran-4-one, 6-hydroxy-3-(2H-tetrazol-5-yl)- is unique due to the presence of both a hydroxy group and a tetrazolyl group, which confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

50743-75-4

Molecular Formula

C10H6N4O3

Molecular Weight

230.18 g/mol

IUPAC Name

6-hydroxy-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C10H6N4O3/c15-5-1-2-8-6(3-5)9(16)7(4-17-8)10-11-13-14-12-10/h1-4,15H,(H,11,12,13,14)

InChI Key

YNZNWVPEGMADLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C(=CO2)C3=NNN=N3

Origin of Product

United States

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